Benzamide, N-(1-piperidinylmethyl)-
Description
Overview of Benzamide (B126) Derivatives in Medicinal Chemistry
Benzamide and its derivatives represent a versatile class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. walshmedicalmedia.comresearchgate.net This structural motif is a cornerstone in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. walshmedicalmedia.comresearchgate.net The amide bond is a crucial feature, as it is relatively stable and capable of forming hydrogen bonds, which are vital for molecular recognition at receptor binding sites. researchgate.net
The therapeutic potential of benzamide derivatives is extensive, with research demonstrating their efficacy as:
Antimicrobial agents walshmedicalmedia.com
Analgesics walshmedicalmedia.comresearchgate.net
Anti-inflammatory agents walshmedicalmedia.comresearchgate.net
Anticancer agents walshmedicalmedia.comresearchgate.net
Anticonvulsants walshmedicalmedia.com
Carbonic anhydrase inhibitors nih.gov
Cholinesterase inhibitors nih.gov
The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the molecules to enhance potency and selectivity for specific biological targets. walshmedicalmedia.comnih.gov For instance, substitutions on the benzene ring or the amide nitrogen can dramatically alter the compound's activity. researchgate.net This adaptability has made benzamide derivatives a fruitful area of research for the development of new therapeutic agents. walshmedicalmedia.comresearchgate.net
Significance of the N-(1-piperidinylmethyl)-Benzamide Scaffold in Drug Discovery Research
The "N-(1-piperidinylmethyl)-benzamide" scaffold, which is the core structure of the subject compound, incorporates a piperidine (B6355638) ring connected to the benzamide nitrogen via a methylene (B1212753) bridge. This specific arrangement has shown considerable promise in drug discovery. The piperidine ring, a saturated heterocycle, is a common feature in many biologically active compounds and can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govclinmedkaz.org
Research has highlighted the importance of the N-(1-piperidinylmethyl)-benzamide core in the development of potent and selective ligands for various receptors. For example, derivatives of this scaffold have been investigated for their prokinetic activity, which is the ability to enhance gastrointestinal motility. nih.gov Specifically, certain N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides have demonstrated high binding affinity for 5-HT4 receptors, playing a role in colonic prokinetic activity. nih.gov
Furthermore, the synthesis of various N-substituted benzamide derivatives, including those with a piperidine moiety, has been a focus of research aiming to develop novel therapeutic agents. tsijournals.com Studies have involved the synthesis and characterization of compounds like [N-(piperidin-1"-yl) (p-tolyl) methyl] benzamide, indicating ongoing efforts to explore the chemical space around this scaffold. tsijournals.com The ability to create libraries of these compounds allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process. walshmedicalmedia.com
The table below summarizes some key research findings related to benzamide derivatives, including those with the N-(1-piperidinylmethyl) moiety.
| Research Area | Key Findings |
| General Benzamide Derivatives | Exhibit a wide range of pharmacological activities including antimicrobial, analgesic, and anticancer effects. walshmedicalmedia.comresearchgate.net |
| N-(1-piperidinylmethyl)-Benzamide Scaffold | Investigated for prokinetic effects, with some derivatives showing potent binding to 5-HT4 receptors. nih.gov |
| Synthesis and Characterization | Active area of research focused on creating novel derivatives for biological evaluation. tsijournals.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4380-83-0 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-3-1-4-8-12)14-11-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |
InChI Key |
ATCWBLHLEMDUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 1 Piperidinylmethyl Benzamide Analogues
Rational Design and Targeted Synthesis of Benzamide (B126) Derivatives
The rational design of N-(1-piperidinylmethyl)-benzamide analogues begins with identifying the key structural components that can be modified to modulate biological activity. These components include the benzoyl ring, the amide linker, and the piperidine (B6355638) ring. Targeted synthesis then employs specific chemical reactions to introduce desired substituents and functionalities at these positions, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov
Strategies for Amide Bond Formation and N-Substitution
The cornerstone of synthesizing N-(1-piperidinylmethyl)-benzamide and its derivatives is the formation of the amide bond. A common and direct method involves the reaction of a substituted benzoic acid or its activated derivative (such as an acyl chloride or ester) with 1-(aminomethyl)piperidine. The use of coupling agents is a prevalent strategy to facilitate this reaction under mild conditions.
Recent advancements in amide bond formation have introduced a variety of efficient methods. For instance, a one-pot synthesis protocol can be employed where a carboxylic acid is activated in situ followed by the addition of the amine component. nih.gov Another approach involves the direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine in the presence of a Brønsted superacid, offering a direct route to primary benzamides which can then be further functionalized. uniroma1.it The choice of strategy often depends on the complexity of the starting materials and the desired final product. For instance, the synthesis of N-substituted benzamide derivatives has been achieved through the reaction of benzoyl chloride or p-chlorobenzoyl chloride with various aromatic amines in a solvent like 1,4-dioxan. nih.gov
Introduction and Functionalization of the Piperidine Ring
The piperidine moiety is a crucial component of the target molecule and its analogues, offering significant opportunities for structural diversification. The introduction of the piperidine ring is typically achieved by using piperidine-containing starting materials, such as 1-(aminomethyl)piperidine.
Functionalization of the piperidine ring allows for the fine-tuning of the molecule's properties. This can be achieved by starting with a pre-functionalized piperidine derivative or by modifying the piperidine ring at a later stage of the synthesis. For example, various substituents can be introduced on the carbon atoms of the piperidine ring to explore their impact on biological activity.
Advanced Synthetic Routes for Complex Analogues
The synthesis of more complex analogues of N-(1-piperidinylmethyl)-benzamide may require multi-step synthetic sequences. These routes often involve the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. For instance, the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole involves a series of reactions including esterification, cyanation, cyclization, and aminolysis. Such advanced routes enable the construction of highly functionalized and structurally diverse analogues that are not accessible through simpler synthetic pathways.
Stereoselective Synthesis and Chiral Resolution Techniques
When the N-(1-piperidinylmethyl)-benzamide analogue contains chiral centers, its stereochemistry can play a critical role in its biological activity. Therefore, methods for stereoselective synthesis and chiral resolution are of significant importance.
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, a modular and efficient stereoselective synthesis of substituted piperidin-4-ols has been developed, which could be adapted for the synthesis of chiral N-(1-piperidinylmethyl)-benzamide analogues.
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.
Combinatorial and Parallel Synthesis Approaches for Library Generation
Combinatorial and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds, which can be screened for biological activity. These approaches are highly valuable in the lead discovery and optimization phases of drug development.
In a combinatorial synthesis, a large number of compounds are synthesized simultaneously in a systematic manner. For example, a "split-and-pool" strategy can be used where a solid support is divided into portions, each is reacted with a different building block, and then the portions are recombined.
Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This approach allows for the preparation of a diverse set of individual compounds with known structures. Automated synthesis platforms can be utilized to perform the reactions, purifications, and characterizations in a high-throughput manner. For instance, the parallel synthesis of piperazine-tethered thiazole compounds has been reported, demonstrating the feasibility of creating libraries of heterocyclic compounds. These principles can be readily applied to the generation of N-(1-piperidinylmethyl)-benzamide analogue libraries by systematically varying the substituents on both the benzoyl and piperidine rings.
Structure Activity Relationship Sar Investigations of N 1 Piperidinylmethyl Benzamide Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modifications of the N-(1-piperidinylmethyl)-benzamide core have provided crucial insights into the structural requirements for potent and selective biological activity. These modifications typically explore three main regions: the aromatic benzamide (B126) ring, the piperidine (B6355638) ring, and the amide linker.
The substitution pattern on the benzamide aromatic ring plays a critical role in determining the potency and selectivity of these compounds. For dopamine (B1211576) D2 receptor antagonists, specific substitution patterns have been found to be particularly effective. For instance, benzamides with a 2,3-dimethoxy substitution pattern or salicylamides (2-hydroxybenzamides) featuring a 5,6-dimethoxy arrangement exhibit high potency, with IC50 values for inhibiting [3H]spiperone binding to rat striatal dopamine D-2 receptors around 1 nM. nih.gov
In a different context, for CCR3 receptor antagonists based on a related N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide scaffold, modifications to the benzamide portion were explored. nih.gov While the 6-fluoro-2-naphthylmethyl group was found to be essential for activity, further structural changes on the benzamide moiety contributed to optimizing potency. nih.gov The following table illustrates the effect of aromatic substitutions on dopamine D2 receptor affinity for a series of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, a closely related class that highlights the importance of the benzamide substitution pattern. nih.gov
| Compound | Aromatic Substituents | Dopamine D2 Affinity (IC50, nM) |
| 21 | 2-OH, 5,6-diMeO | 1.1 |
| 22 | 2-OH, 5,6-diMeO, 1-(4-F-benzyl) | 0.9 |
| 24 | 2,3-diMeO | 1.3 |
| 26 | 2,3-diMeO, 1-(4-F-benzyl) | 1.0 |
| Salicylamide | 2-OH | >1000 |
| Benzamide | Unsubstituted | >1000 |
Data sourced from a study on substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which are structural congeners demonstrating the impact of benzamide substitution on D2 receptor affinity. nih.gov
The piperidine ring is not a simple, static component; its conformational flexibility is a key determinant of biological activity. The ring typically adopts a chair conformation, but the orientation of the substituents can significantly impact receptor binding. The N-benzylpiperidine motif, which is structurally related to the core subject, is known to engage in crucial cation-π interactions with target proteins. nih.gov
Computational and experimental studies on related molecules like N-methyl piperidine (NMP) reveal a dynamic equilibrium between chair and twist conformers. rsc.org While the specific conformational preferences for N-(1-piperidinylmethyl)-benzamide itself are not detailed in the provided results, the principles from related structures are applicable. The orientation of the linkage to the benzamide group (axial vs. equatorial) and the conformation of the piperidine ring dictate the spatial presentation of the pharmacophoric elements. For instance, in a series of potent 5-HT4 receptor agonists, the piperidine ring was a central scaffold where modifications influenced both receptor binding and functional activity. nih.gov The ability of the piperidine nitrogen to be protonated at physiological pH allows it to form a key ionic interaction with acidic residues, such as an aspartate in the dopamine D2 receptor (Asp115) or a glutamate (B1630785) in the σ1 receptor (Glu172). chemrxiv.org
The amide linker -(C=O)NH-CH2- is a critical structural element that provides both rigidity and hydrogen bonding capabilities. Modifications in this region, such as altering the amide bond or changing the length and nature of the methylene (B1212753) bridge, can have profound effects on activity.
In a series of inhibitors for the presynaptic choline (B1196258) transporter (CHT), SAR was explored around the amide functionality of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov Iterative medicinal chemistry efforts focusing on this linker region led to the identification of potent and selective inhibitors. nih.gov Similarly, in the development of prokinetic agents targeting the 5-HT4 receptor, the synthesis of novel benzamide derivatives involved altering the moiety attached to the piperidine nitrogen, effectively modifying the "linker" region relative to the core benzamide. nih.gov These changes were crucial for optimizing 5-HT4 receptor binding affinity while minimizing off-target effects like hERG channel inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwisdomlib.org This approach helps in understanding which physicochemical properties (e.g., hydrophobicity, electronics, sterics) are key for activity and aids in the design of more potent molecules. nih.gov
For piperidine derivatives, QSAR studies have been successfully applied. For example, a QSAR model was developed for a subset of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity. nih.gov Such models often use multi-linear regression (MLR) or artificial neural networks (ANN) to correlate molecular descriptors with biological activity. nih.gov The goal is to create a statistically robust model, often validated by parameters like q² and r², that can predict the activity of new, unsynthesized compounds. wisdomlib.org While a specific QSAR model for N-(1-piperidinylmethyl)-benzamide was not found in the search results, the methodologies are broadly applicable and have been used for various piperidine-containing scaffolds. wisdomlib.orgnih.gov These studies generally show that a combination of steric, electronic, and hydrophobic descriptors is necessary to build a predictive QSAR model. wisdomlib.org
Stereochemical Determinants of Potency and Efficacy
Stereochemistry often plays a pivotal role in the interaction between a small molecule and its biological target. The introduction of chiral centers into the N-(1-piperidinylmethyl)-benzamide scaffold can lead to significant differences in potency and efficacy between enantiomers or diastereomers.
This principle is powerfully illustrated in studies of related compounds. For a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor affinity was found to be almost exclusively confined to the R-enantiomer. nih.gov In another example, ohmefentanyl, an extremely potent analgesic agent with a piperidine core, has three chiral centers, resulting in eight possible stereoisomers. nih.gov The analgesic activity of these isomers showed extreme differences; for example, the (3R,4S,2'S)-(+)-cis isomer was approximately 13,100 times more potent than morphine, while its antipode was one of the least potent isomers. nih.gov This dramatic variation in activity underscores that the precise three-dimensional arrangement of atoms is critical for optimal receptor fit and activation. The configuration at the 3- and 4-positions of the piperidine ring, as well as the stereochemistry of substituents, were identified as being crucial for high affinity and selectivity for the µ-opioid receptor. nih.gov
Molecular Targets and Receptor Binding Profiles of Benzamide, N 1 Piperidinylmethyl Analogues
Identification and Characterization of Primary Molecular Targets
Derivatives of the Benzamide (B126), N-(1-piperidinylmethyl)- scaffold have been identified as ligands for several important receptor families. Through structural modifications of the benzamide and piperidine (B6355638) moieties, researchers have developed analogues that primarily target G protein-coupled receptors (GPCRs), which are crucial in cellular signaling. The primary molecular targets for these analogues include serotonin (B10506), dopamine (B1211576), opioid, muscarinic acetylcholine (B1216132), and sigma receptors. nih.govnih.govnih.govresearchgate.netnih.govnih.gov Additionally, certain analogues have shown inhibitory activity on chemokine receptors like CCR3. nih.gov The versatility of the benzamide-piperidine scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of compounds with specific pharmacological profiles, ranging from agonists and antagonists to inverse agonists. nih.govnih.govnih.govnih.gov
Binding Affinity and Selectivity at Neurotransmitter Receptors
The interaction of Benzamide, N-(1-piperidinylmethyl)- analogues with various neurotransmitter receptors has been extensively studied. The binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between the compound and the receptor. Selectivity, the degree to which a compound binds to a specific receptor subtype over others, is a critical factor in determining its therapeutic potential and side-effect profile.
Analogues of Benzamide, N-(1-piperidinylmethyl)- have shown significant interactions with various serotonin (5-HT) receptor subtypes, which are implicated in a range of physiological and pathological processes.
5-HT4 Receptors: A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been synthesized and evaluated as selective 5-HT4 receptor agonists. nih.gov One notable compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912), was identified as a selective 5-HT4 receptor agonist. nih.gov Another analogue, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide, demonstrated a potent binding affinity for 5-HT4 receptors with an IC50 value of 6.47 nM. nih.gov
5-HT2A Receptors: The compound ACP-103, or N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, is a potent 5-HT2A receptor inverse agonist. nih.govresearchgate.net It competitively binds to human 5-HT2A receptors with a high affinity, showing a mean pKi of 9.3 in membrane preparations and 9.70 in whole cells. nih.gov This compound exhibits lower affinity for the 5-HT2C receptor (pKi of 8.80 in membranes) and lacks significant affinity for 5-HT2B receptors. nih.govresearchgate.net
Table 1: Binding Affinity of Benzamide Analogues at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity | Activity |
|---|---|---|---|
| 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide | 5-HT4 | IC50: 6.47 nM nih.gov | Agonist nih.gov |
| ACP-103 | 5-HT2A | pKi: 9.3 nih.gov | Inverse Agonist nih.gov |
| ACP-103 | 5-HT2C | pKi: 8.80 nih.gov | Inverse Agonist nih.gov |
The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is another significant target for Benzamide, N-(1-piperidinylmethyl)- analogues.
Delta (δ) Opioid Receptors: A novel class of potent and selective δ-opioid receptor agonists has been developed from the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide scaffold. nih.gov The parent compound of this series, 6a, exhibited an IC50 of 0.87 nM for the δ-opioid receptor, with extremely high selectivity over µ (4370-fold) and κ (8590-fold) receptors. nih.gov Another analogue, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide (Compound 27), showed a high affinity for the rat δ-opioid receptor with a Ki of 1.22 nM and approximately 1000-fold selectivity over the µ subtype. nih.gov
Mu (µ) and Kappa (κ) Opioid Receptors: The compound U-77891, a benzamide derivative, acts as an agonist at µ, δ, and κ opioid receptors, with Ki values of 2 nM, 105 nM, and 2300 nM, respectively, indicating a preference for the µ-opioid receptor. wikipedia.org Furthermore, G protein-biased µ-opioid receptor agonists such as SR-14968 and SR-17018 have been developed and studied for their specific signaling properties. nih.gov
Table 2: Binding Affinity of Benzamide Analogues at Opioid Receptors
| Compound | Receptor Subtype | Binding Affinity | Selectivity |
|---|---|---|---|
| Compound 6a | Delta (δ) | IC50: 0.87 nM nih.gov | µ/δ = 4370, κ/δ = 8590 nih.gov |
| Compound 27 | Delta (δ) | Ki: 1.22 nM nih.gov | ~1000-fold vs µ nih.gov |
| U-77891 | Mu (µ) | Ki: 2 nM wikipedia.org | - |
| U-77891 | Delta (δ) | Ki: 105 nM wikipedia.org | - |
| U-77891 | Kappa (κ) | Ki: 2300 nM wikipedia.org | - |
Analogues of Benzamide, N-(1-piperidinylmethyl)- have been investigated as ligands for dopamine receptor subtypes, particularly with a focus on achieving selectivity for the D3 versus the D2 receptor, which is of interest for the treatment of neuropsychiatric disorders.
D2 and D3 Receptors: The N-phenyl piperazine (B1678402) analogue, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10), demonstrates high affinity and moderate selectivity for D3 receptors over D2 receptors. nih.govresearchgate.net Studies on conformationally-flexible benzamide analogues led to the identification of a compound (designated as 15) that binds with high affinity to the D3 receptor (Ki value = 2 nM) and has a 30-fold selectivity over the D2 receptor. researchgate.net A series of 4-thiophene-3-yl-benzamide N-phenylpiperazines also showed a high affinity for the D3 receptor (Ki = 1.4–43 nM) and significant selectivity over the D2 receptor (67–1831-fold). nih.gov
D4 Receptors: A piperidine scaffold that was initially explored for D4 receptor antagonism was later found to possess high affinity for sigma-1 receptors, highlighting the cross-reactivity that can occur with these chemical scaffolds. chemrxiv.org
Table 3: Binding Affinity of Benzamide Analogues at Dopamine Receptors
| Compound Series/Name | Receptor Subtype | Binding Affinity (Ki) | Selectivity (D3 vs. D2) |
|---|---|---|---|
| WC-10 | D3 | High affinity nih.govresearchgate.net | Moderate nih.govresearchgate.net |
| Conformationally-flexible analogue (15) | D3 | 2 nM researchgate.net | 30-fold researchgate.net |
| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM nih.gov | 67–1831-fold nih.gov |
Sigma receptors, which are not classified as classical opioid or dopaminergic receptors, have emerged as another important target for benzamide-based compounds.
Sigma-1 and Sigma-2 Receptors: A series of conformationally-flexible benzamide analogues, initially screened for dopamine receptor affinity, were also found to bind to sigma receptors. researchgate.net A number of these analogues displayed high affinity and excellent selectivity for sigma-2 versus sigma-1 receptors. researchgate.net In a separate line of research, a piperidine scaffold originally designed for D4 receptors was found to produce potent sigma-1 modulators. chemrxiv.org The trifluoromethyl indazole analogue from this series, compound 12c, was identified as the most potent sigma-1 modulator with a Ki of 0.7 nM and over 800-fold selectivity against the D4 receptor. chemrxiv.org It is noteworthy that some compounds identified as sigma receptor ligands exert their biological effects through mechanisms independent of direct sigma receptor binding. nih.gov
Table 4: Binding Affinity of Benzamide Analogues at Sigma Receptors
| Compound Series/Name | Receptor Subtype | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| Conformationally-flexible analogues | Sigma-2 | High affinity researchgate.net | High selectivity vs. Sigma-1 researchgate.net |
| Compound 12c (Trifluoromethyl indazole analogue) | Sigma-1 | 0.7 nM chemrxiv.org | σ1:D4 = 829 chemrxiv.org |
The muscarinic acetylcholine receptor family (M1-M5) represents another class of GPCRs targeted by Benzamide, N-(1-piperidinylmethyl)- analogues.
M1 and M2 Receptors: A series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides have been developed as selective M1 muscarinic acetylcholine receptor (mAChR) antagonists, with IC50 values ranging from 350 nM to over 10 µM. nih.gov These compounds showed varying degrees of functional selectivity against M2-M5 subtypes. nih.gov In another study, piperidinyl piperidine analogues were identified as potent and highly selective M2 receptor antagonists, demonstrating over 100-fold selectivity against the M1 and M3 receptor subtypes. nih.gov
Table 5: Activity of Benzamide Analogues at Muscarinic Acetylcholine Receptors
| Compound Series | Receptor Subtype | Activity | Potency |
|---|---|---|---|
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | M1 | Antagonist nih.gov | IC50: 350 nM to >10 µM nih.gov |
| Piperidinyl piperidine analogues | M2 | Antagonist nih.gov | Potent, >100-fold selectivity vs M1/M3 nih.gov |
Enzyme Inhibition Kinetics and Mechanisms
The inhibitory activity of Benzamide, N-(1-piperidinylmethyl)- and its analogues extends across several classes of enzymes, each with distinct kinetic and mechanistic profiles.
Kinase Targets
Analogues of Benzamide, N-(1-piperidinylmethyl)- have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes.
c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that, when dysregulated, is implicated in various cancers. A study on the discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a selective c-KIT kinase inhibitor highlights the potential of piperidine and benzamide moieties in targeting kinases. nih.gov While this compound is a c-KIT inhibitor, the structural similarity suggests that analogues of Benzamide, N-(1-piperidinylmethyl)- could also be explored for their c-Met inhibitory potential.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Research into dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) has identified benzhydrylpiperazine-based compounds with significant anti-inflammatory and anti-cancer activity. These findings suggest that the piperidine and benzamide framework could be a valuable scaffold for the development of novel COX-2 inhibitors.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and bipolar disorder. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent ATP-competitive inhibitors of GSK-3β. The optimization of these compounds was guided by the X-ray crystal structure of a lead compound in complex with GSK-3β, revealing key interactions within the active site.
Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, making it an attractive target for cancer therapy. Thiophenecarboxamide ureas containing a piperidine moiety have been developed as potent CHK1 inhibitors. nih.gov For instance, (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) was identified through structure-based design and demonstrated significant potentiation of DNA-damaging agents. nih.gov
Cyclin-Dependent Kinase 4 (CDK4): CDK4 is a crucial enzyme in cell cycle progression, and its inhibition is a validated strategy in cancer treatment. While direct data on "Benzamide, N-(1-piperidinylmethyl)-" is limited, a series of novel N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in HepG2 cells, with one compound exhibiting an IC50 value of 0.25 μM. nih.gov This suggests that the N-(piperidin-4-yl)benzamide scaffold is a promising starting point for the development of CDK inhibitors. nih.gov
Table 1: Inhibitory Activity of Benzamide, N-(1-piperidinylmethyl)- Analogues against Kinase Targets
| Compound/Analogue Class | Kinase Target | IC50 Value | Reference |
|---|---|---|---|
| N-(piperidine-4-yl)benzamide derivative | CDK4 (in HepG2 cells) | 0.25 μM | nih.gov |
| (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | CHK1 | Not specified | nih.gov |
Cholinesterase Enzymes
Analogues of Benzamide, N-(1-piperidinylmethyl)- have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Imbalances in cholinergic signaling are a hallmark of Alzheimer's disease.
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. Introducing a bulky group at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically increased activity. The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be a highly potent AChE inhibitor with an IC50 of 0.56 nM and showed 18,000-fold greater affinity for AChE over BuChE.
Table 2: Inhibitory Activity of Benzamide, N-(1-piperidinylmethyl)- Analogues against Cholinesterase Enzymes
| Compound/Analogue Class | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | Not specified |
Beta-Secretase 1 (BACE1) Inhibition
BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease. Benzamide derivatives have been investigated as potential BACE1 inhibitors. Research has shown that certain N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides can inhibit BACE1 in the low micromolar range. Docking studies suggest that the stereochemistry around the central hydroxyethylamino linker does not significantly affect the inhibitory activity.
Human Dihydrofolate Reductase (hDHFR) Inhibition
No relevant studies were identified that specifically investigate the inhibitory activity of Benzamide, N-(1-piperidinylmethyl)- or its close analogues against human dihydrofolate reductase (hDHFR). The existing literature on hDHFR inhibitors focuses on different chemical scaffolds.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Benzamide-containing HDAC inhibitors are a well-established class of compounds. They typically function by chelating the zinc ion in the active site of the enzyme, leading to conformational changes and inhibition of its deacetylase activity. The benzamide moiety, often with a pyridyl cap group, has been shown to be particularly effective.
Allosteric Modulation and Orthosteric Binding Site Interactions
The interaction of Benzamide, N-(1-piperidinylmethyl)- analogues with their molecular targets is not limited to direct competitive inhibition at the active (orthosteric) site. Evidence suggests that some analogues can exert their effects through allosteric modulation, binding to a site distinct from the primary binding site and altering the receptor's conformation and function.
For instance, the discovery of N-(indazol-3-yl)piperidine-4-carboxylic acids as allosteric inhibitors of the RORγt receptor demonstrates the potential of the piperidine moiety to be incorporated into allosteric modulators. nih.gov In this case, the compound binds to an allosteric pocket, leading to the inhibition of the receptor's activity. nih.gov X-ray crystallography revealed that the carboxylate group of the piperidine forms key hydrogen bond interactions within the allosteric site. nih.gov
Furthermore, studies on GABAA receptor modulators have identified benzimidazoles as a scaffold capable of functional selectivity through allosteric interactions. nih.gov While structurally different, these findings highlight the principle that heterocyclic compounds containing moieties similar to those in Benzamide, N-(1-piperidinylmethyl)- can act as allosteric modulators. nih.gov
In the context of orthosteric binding, the interaction of N-benzylpiperidine derivatives with the active site of cholinesterases provides a clear example. Molecular docking and dynamics studies have elucidated the binding modes of these inhibitors, showing key interactions with residues within the catalytic gorge of both AChE and BuChE.
In Vitro Biological Activity and Cellular Mechanisms of Benzamide, N 1 Piperidinylmethyl Compounds
Cell-Based Screening and Phenotypic Assays
Modulation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress in Pancreatic Beta-cells)
Endoplasmic reticulum (ER) stress is a key factor in the dysfunction and death of insulin-producing pancreatic β-cells, contributing to the pathogenesis of both type 1 and type 2 diabetes. nih.gov A cell-based high-throughput screening identified benzamide (B126) derivatives as a novel class of agents that protect β-cells from ER stress-induced death. nih.gov
Through structure-activity relationship optimization, a 3-(N-piperidinyl)methyl benzamide derivative, designated as compound 13d , demonstrated significant protective effects. nih.gov This compound markedly protected β-cells against dysfunction and death induced by ER stress, with a high maximum rescue activity and a potent EC50 value of 0.032 µM. nih.gov Mechanistically, compound 13d alleviates ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR) and associated apoptotic genes. nih.gov The UPR is a cellular stress response activated by the accumulation of misfolded proteins in the ER. nih.gov
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Derivatives of N-(1-piperidinylmethyl)benzamide have been investigated for their potential as anticancer agents. For instance, novel piperazine-based benzamide derivatives have shown promise as anti-glioblastoma agents by inhibiting cell proliferation and cell cycle progression. nih.gov One particular compound, L19 , was found to inhibit the proliferation, migration, and invasion of glioblastoma cell lines in vitro. nih.gov It also induced apoptosis and cell cycle arrest. nih.gov
Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized and evaluated for their cytotoxic activity. nih.gov These compounds demonstrated the ability to induce apoptosis in cancer cells, a critical characteristic for anticancer therapeutic agents. nih.gov For example, aniline (B41778) derivative 5e and 3-nitroaniline (B104315) derivative 5l were significantly more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov
Other studies have explored the antiproliferative effects of 1-benzhydrylpiperazine (B193184) derivatives, which include amide functionalities, against various human cancer cell lines such as MCF-7 (breast), HepG-2 (liver), HeLa (cervix), and HT-29 (colon). nih.govresearchgate.net Certain pyrindine derivatives have also shown cytotoxicity against tumor cells in the micromolar range while having no effect on normal human fibroblasts. sigmaaldrich.com
The antiproliferative activity of piperazine (B1678402) tethered benzofuran (B130515) derivatives has been evaluated in pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancer cell lines, which are known for CDK2 dysregulation. nih.gov Some of these compounds exhibited promising cytotoxicity against these cell lines with varying IC50 values. nih.gov
| Compound Class | Cancer Cell Line(s) | Observed Effect | Key Findings |
|---|---|---|---|
| Piperazine based benzamide derivatives | Glioblastoma (e.g., U87-MG) | Inhibition of proliferation, migration, and invasion; induction of apoptosis and cell cycle arrest | Compound L19 showed potent in vitro anti-glioblastoma activity. nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide derivatives | Breast (MDA-MB-231), Colon (HT-29) | Cytotoxic activity, induction of apoptosis | Compounds 5e and 5l were significantly more potent than cisplatin in MDA-MB-231 cells. nih.gov |
| 1-benzhydrylpiperazine derivatives | Breast (MCF-7), Liver (HepG-2), Cervix (HeLa), Colon (HT-29) | Antiproliferative effects | Several derivatives exhibited interesting growth inhibitory effects. nih.govresearchgate.net |
| Piperazine tethered benzofuran derivatives | Pancreatic (Panc-1), Breast (MCF-7), Lung (A549) | Cytotoxicity | Thiosemicarbazide derivatives showed comparable cytotoxicity with IC50 values ranging from 0.94 to 127.65 µM across the tested cell lines. nih.gov |
Investigations into Anti-inflammatory Pathways and Immunomodulatory Activities
The anti-inflammatory potential of benzamide derivatives has been a subject of investigation. A series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and screened for their anti-inflammatory activities. nih.gov Some of these newly synthesized compounds demonstrated better pharmacological and biological responses than the reference controls at low concentrations. nih.gov
Another study focused on substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID). nih.gov These compounds were evaluated for their in vitro activity on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov The results indicated that some of these benzamide derivatives could inhibit both COX-1 and COX-2. nih.gov
Assessment of Anticonvulsant Activity in Cellular Models
The potential for benzamide derivatives to act as anticonvulsants has been explored. In a search for new effective anticonvulsants, twelve new benzylamides were synthesized and evaluated. nih.gov While this study did not specifically focus on N-(1-piperidinylmethyl)benzamides, it highlights the broader interest in benzamides for neurological conditions. The anticonvulsant activity was assessed in various models, including the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. nih.gov
Functional Impact on Neuronal and Gastrointestinal Systems (in vitro models)
The functional impact of N-(1-piperidinylmethyl)benzamide derivatives has been studied in the context of neuronal and gastrointestinal systems. For example, a specific derivative, N-[(1-Butyl-4-piperidinyl)methyl]-3,4-dihydro-2H- nih.govnih.govoxazino[3,2-a]indole-10-carboxamide hydrochloride, was identified as a potent and selective 5-HT4 receptor antagonist. acs.org The 5-HT4 receptor plays a role in gastrointestinal motility.
In vitro models of gastrointestinal digestion have been used to assess the biotransformation and potential cytotoxicity of various compounds. mdpi.com While not directly studying N-(1-piperidinylmethyl)benzamide, these models are relevant for understanding how such compounds might behave in the gastrointestinal tract. mdpi.com
Mechanistic Studies at the Cellular and Subcellular Level
Mechanistic studies have provided insights into how N-(1-piperidinylmethyl)benzamide derivatives exert their biological effects. In the context of glioblastoma, compound L19 was found to regulate cell cycle-related proteins and influence the p16INK4a-CDK4/6-pRb pathway. nih.gov
For the 2-amino-1,4-naphthoquinone-benzamide derivatives, their cytotoxic effects are linked to the induction of apoptosis, as evidenced by modifications in nuclear morphology, including nuclear condensation and fragmentation. nih.gov Cell cycle analysis revealed that these compounds can increase the proportion of cells in the Sub-G1 phase, which is indicative of apoptosis. nih.gov
The protective effect of the benzamide derivative 13d in pancreatic β-cells is achieved by suppressing the three main branches of the UPR signaling pathway: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.gov This suppression prevents the downstream activation of apoptotic genes, thereby promoting cell survival under ER stress. nih.gov
Signal Transduction Pathway Modulation
The modulation of signal transduction pathways is a critical aspect of the biological activity of N-substituted benzamide compounds. Research has identified several key pathways that are influenced by these molecules.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Activation:
Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1 signaling pathway. nih.govoregonstate.eduresearchgate.net In in vitro studies using HepG2 cells, specific derivatives were shown to induce the expression of the HIF-1α protein. nih.govoregonstate.eduresearchgate.net This activation suggests a role for these compounds in cellular responses to hypoxic conditions, which is relevant in various physiological and pathological processes.
Serotonin (B10506) Receptor (5-HTR) Antagonism:
Derivatives of N-(piperidinylmethyl)-carboxamide have been investigated for their interaction with serotonin receptors. Specifically, compounds like N-[(1-butyl-4-piperidinyl)methyl]-3,4dihydro-2H- nih.govoregonstate.eduoxazino[3,2-a]indole10-carboxamide have been identified as potent and selective antagonists of the 5-HT4 receptor. nih.gov Another related compound, (1-Butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate (SB207710), also demonstrates high-affinity and selective antagonism at 5-HT4 receptors. nih.gov This interaction is crucial as 5-HT4 receptors are G-protein-coupled receptors involved in various physiological functions. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition:
Benzamide and its derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death. nih.govgoogle.com The activation of PARP is an energy-consuming process that can deplete cellular NAD+ and ATP, leading to cell dysfunction. capes.gov.br Inhibition of PARP by benzamide compounds can therefore interfere with these cellular processes.
NLRP3 Inflammasome Inhibition:
A series of compounds based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to N-substituted benzamides, have been shown to inhibit the NLRP3 inflammasome. mdpi.com These compounds were found to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP. mdpi.com The mechanism is thought to involve the inhibition of the ATPase activity of human recombinant NLRP3. mdpi.com
Table 1: In Vitro Modulation of Signal Transduction Pathways by Benzamide Derivatives
| Compound Class | Pathway Modulated | Cell Line/System | Observed Effect | Citation |
|---|---|---|---|---|
| N-(piperidin-4-yl)benzamide derivatives | HIF-1 Pathway | HepG2 | Activation, induction of HIF-1α protein | nih.govoregonstate.eduresearchgate.net |
| N-[(1-butyl-4-piperidinyl)methyl]-carboxamide derivatives | 5-HT4 Receptor | Rat isolated esophagus | Antagonism of 5-HT4 receptor-mediated relaxation | nih.govnih.gov |
| Benzamide | PARP | In vitro assays | Inhibition of PARP activity | nih.gov |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | PMA-differentiated THP-1 | Inhibition of pyroptosis and IL-1β release | mdpi.com |
Gene Expression and Protein Regulation Studies
The biological effects of N-substituted benzamides are also mediated through the regulation of specific genes and proteins, leading to downstream cellular responses.
Regulation of Cell Cycle and Apoptosis-Related Proteins:
Studies on N-(piperidin-4-yl)benzamide derivatives have demonstrated their ability to modulate the expression of key proteins involved in cell cycle control and apoptosis. In HepG2 cells, certain derivatives were found to enhance the expression of the tumor suppressor proteins p53 and Rb, as well as the cyclin-dependent kinase inhibitor p21. nih.gov Concurrently, these compounds inhibited the expression of cyclin B1 and phosphorylated retinoblastoma (p-Rb). nih.gov This pattern of protein regulation suggests an induction of cell cycle arrest.
Furthermore, some N-(piperidin-4-yl)benzamide derivatives have been shown to upregulate the expression of cleaved caspase-3, a key executioner of apoptosis. nih.govoregonstate.eduresearchgate.net This upregulation, coupled with the induction of the downstream target gene p21, promotes apoptosis in tumor cells. nih.govoregonstate.eduresearchgate.net
Inhibition of Protein Farnesyltransferase:
A series of N-(4-piperidinyl)benzamide derivatives have been identified as inhibitors of mammalian protein farnesyltransferase. jst.go.jp This enzyme is responsible for the post-translational modification of various proteins, including Ras, which is critical for its membrane localization and function in signal transduction. Inhibition of this enzyme can thus disrupt these signaling pathways.
Cholinesterase Inhibition:
Novel N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential inhibitors of cholinesterases. nih.gov In vitro assays showed that these compounds could inhibit both acetylcholinesterase and butyrylcholinesterase. nih.gov For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide displayed inhibitory activity against acetylcholinesterase with IC50 values of 0.41 ± 1.25 and 5.94 ± 1.08 μM, respectively. nih.gov
Table 2: In Vitro Regulation of Gene Expression and Proteins by Benzamide Derivatives
| Compound Class | Target Gene/Protein | Cell Line/System | Observed Effect | Citation |
|---|---|---|---|---|
| N-(piperidin-4-yl)benzamide derivatives | p21 | HepG2 | Upregulation of gene and protein expression | nih.govoregonstate.eduresearchgate.netnih.gov |
| Cleaved caspase-3 | HepG2 | Upregulation of protein expression | nih.govoregonstate.eduresearchgate.net | |
| p53, Rb | HepG2 | Enhanced expression | nih.gov | |
| Cyclin B1, p-Rb | HepG2 | Inhibited expression | nih.gov | |
| N-(4-piperidinyl)benzamide derivatives | Protein Farnesyltransferase | Mammalian enzyme assay | Inhibitory activity | jst.go.jp |
| N-benzylpiperidine carboxamide derivatives | Acetylcholinesterase | In vitro enzyme assay | Inhibition of enzyme activity | nih.gov |
Preclinical Pharmacokinetic Evaluation Adme of N 1 Piperidinylmethyl Benzamide Analogues
In Vitro ADME Screening and Predictive Models
In the early stages of drug discovery, high-throughput in vitro ADME screening has become an indispensable tool for evaluating and prioritizing lead compounds. nih.gov These assays provide a rapid and cost-effective means to assess key pharmacokinetic properties, such as metabolic stability and plasma protein binding, long before a compound is administered to a living organism.
Microsomal Stability: A crucial parameter in predicting a drug's in vivo clearance is its stability in the presence of liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. For instance, a study on a series of piperazin-1-ylpyridazines, which share structural similarities with piperidinyl-benzamides, demonstrated that initial compounds were rapidly metabolized in both mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.gov This high clearance rate often necessitates structural modifications to improve metabolic stability. By systematically altering the chemical structure, researchers were able to increase the in vitro microsomal half-life by more than 50-fold, highlighting the power of iterative design guided by in vitro data. nih.gov
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its target site. Highly protein-bound drugs have a lower free fraction in the plasma, which can impact their pharmacological activity and clearance. For example, a preclinical assessment of GDC-0449, a benzamide (B126) derivative, revealed extensive plasma protein binding, with the unbound fraction being less than or equal to 6% across various species. nih.gov Similarly, the piperidine (B6355638) analog MNP001 was also found to be highly bound to plasma proteins. nih.gov Understanding this binding affinity is critical, as it directly affects the concentration of the free, pharmacologically active drug in circulation.
Interactive Table: In Vitro ADME Properties of Selected Benzamide Analogues
| Compound | In Vitro Assay | Species | Result | Reference |
| Piperazin-1-ylpyridazine (analogue) | Microsomal Half-life | Mouse, Human | ~3 min | nih.gov |
| GDC-0449 | Plasma Protein Binding | Various | Unbound fraction ≤ 6% | nih.gov |
| MNP001 | Plasma Protein Binding | Rat | Highly bound | nih.gov |
| 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide | 5-HT4 Receptor Binding Affinity (IC50) | Not specified | 6.47 nM | nih.gov |
Metabolic Pathways and Biotransformation in Preclinical Species
The biotransformation of drug molecules is a complex process involving a variety of enzymatic reactions, primarily categorized into Phase I (functionalization) and Phase II (conjugation) metabolism. Identifying the metabolic pathways of N-(1-piperidinylmethyl)-benzamide analogues is crucial for understanding their clearance mechanisms and predicting potential drug-drug interactions.
Hydroxylation and N-dealkylation: Two of the most common Phase I metabolic reactions for compounds containing alkylamino moieties are hydroxylation and N-dealkylation. nih.govsemanticscholar.org N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a significant metabolic pathway for many drugs and is often catalyzed by CYP450 enzymes. mdpi.com This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously breaks down. nih.govsemanticscholar.org
For instance, the metabolism of various drugs containing N,N-dimethylamino groups proceeds through sequential N-demethylation. nih.gov In the case of N-methylbenzamidine, both N-hydroxylation and N-dealkylation are catalyzed by the same P450 isoenzyme, P4502C3. nih.gov This suggests that for N-(1-piperidinylmethyl)-benzamide analogues, metabolism at the piperidine ring and its substituents is a likely event. The major metabolite of the piperidine analog MNP001 was identified as a tetrahydropyridine (B1245486) product resulting from CYP3A4-mediated oxidation. nih.gov Similarly, exploratory in vitro metabolite identification for GDC-0449 in rat, dog, and human liver microsomes revealed several primary oxidative metabolites. nih.gov
Assessment of Absorption and Distribution Characteristics in Preclinical Models
Following administration, a drug must be absorbed into the systemic circulation and distribute to its target tissues to exert its therapeutic effect. Preclinical in vivo studies in animal models provide essential data on these processes.
Absorption: The oral bioavailability of a drug is a key determinant of its clinical utility. For N-(1-piperidinylmethyl)-benzamide analogues, factors such as aqueous solubility can significantly influence absorption. The piperidine analog MNP001, for example, exhibited low solubility in simulated intestinal fluid, which likely contributed to its low oral bioavailability in rats. nih.gov Despite this, the plasma levels achieved were still considered pharmacologically relevant. nih.gov In contrast, the benzamide derivative GDC-0449 demonstrated oral bioavailability ranging from 13% in monkeys to 53% in dogs. nih.gov
Distribution: The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes into body tissues compared to the plasma. A large Vd suggests extensive tissue distribution. For GDC-0449, the volume of distribution ranged from 0.490 L/kg in rats to 1.68 L/kg in mice. nih.gov The blood-to-plasma partition ratio for GDC-0449 was between 0.6 and 0.8 in all tested species, indicating that the drug does not preferentially partition into red blood cells. nih.gov The piperidine analog MNP001 also showed broad distribution in rats. nih.gov These findings are critical for predicting drug concentrations at the site of action and potential for accumulation in tissues.
Interactive Table: Preclinical Pharmacokinetic Parameters of Selected Benzamide Analogues
| Compound | Parameter | Species | Value | Reference |
| GDC-0449 | Oral Bioavailability | Monkey | 13% | nih.gov |
| GDC-0449 | Oral Bioavailability | Dog | 53% | nih.gov |
| GDC-0449 | Volume of Distribution | Rat | 0.490 L/kg | nih.gov |
| GDC-0449 | Volume of Distribution | Mouse | 1.68 L/kg | nih.gov |
| GDC-0449 | Blood-to-Plasma Ratio | Various | 0.6 - 0.8 | nih.gov |
| MNP001 | Oral Bioavailability | Rat | Low | nih.gov |
| MNP001 | Distribution | Rat | Broad | nih.gov |
Computational Chemistry and Molecular Modeling of Benzamide, N 1 Piperidinylmethyl Systems
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. scispace.com This method is instrumental in understanding the interactions between a ligand, such as a Benzamide (B126), N-(1-piperidinylmethyl)- derivative, and its protein target at an atomic level.
Docking studies on various benzamide derivatives have been crucial in elucidating their mechanism of action. For instance, in the development of antimicrobial agents targeting the FtsZ protein, docking studies revealed that three-substituted benzamide derivatives form crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209 in the active site. nih.gov Similarly, when other benzamide derivatives were evaluated as potential Topoisomerase IIα inhibitors, docking simulations showed interactions with specific DNA base pairs and key amino acids such as GLY462 and ARG487, with calculated binding energies indicating strong affinity. researchgate.net
The general protocol for such studies involves preparing the 3D structures of both the ligand and the protein target, often retrieved from databases like the Protein Data Bank (PDB). mdpi.com Software such as CLC Drug Discovery Workbench or suites like CDOCKER are then used to place the ligand into the protein's binding site and score the resulting poses based on binding energy. scispace.comresearchgate.net This process helps in identifying the most stable binding mode and the key interactions—including hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. nih.gov These insights are fundamental for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to improve its binding affinity and selectivity.
Table 1: Example of Molecular Docking Results for Benzamide Derivatives Against Various Targets This table illustrates typical data obtained from molecular docking studies on various benzamide derivatives, showcasing the type of information generated.
| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| 3-Substituted Benzamides | FtsZ Protein | Val 207, Asn 263, Leu 209, Gly 205 nih.gov | Not Specified nih.gov |
| Various Benzamides | Topoisomerase IIα | DG13, GLY462, ARG487, MET762 researchgate.net | -114.71 researchgate.net |
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling and virtual screening are powerful computational strategies for discovering and optimizing novel drug candidates. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.
For benzamide analogues, pharmacophore models have been successfully developed to guide the design of new inhibitors. In a study targeting the FtsZ protein, a five-featured pharmacophore model was generated from a series of 97 benzamide derivatives. nih.govresearchgate.net This model, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, proved statistically significant and was used to build a 3D-QSAR model that could accurately predict the activity of new compounds. nih.govresearchgate.net
This pharmacophore model then serves as a 3D query in a virtual screening campaign. Virtual screening is a process that involves computationally searching large databases of chemical compounds, such as the ZINC database, to identify molecules that match the pharmacophore and are likely to bind to the target protein. nih.gov The workflow typically involves several steps:
Pharmacophore-Based Filtering: The initial library of compounds is filtered to retain only those molecules that fit the spatial and chemical constraints of the pharmacophore model. nih.govacs.org
Drug-Likeness Filtering: The hit list is further refined using criteria like Lipinski's Rule of Five to ensure the compounds have favorable physicochemical properties for oral bioavailability. acs.org
Molecular Docking: The remaining candidates are then docked into the target's binding site to predict their binding affinity and orientation. nih.gov
Visual Inspection and Selection: The top-scoring compounds are visually inspected to ensure sensible binding modes before being selected for experimental testing.
This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates, significantly accelerating the hit-to-lead process.
Molecular Dynamics Simulations for Conformational Ensembles and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and the stability of a ligand-protein complex over time. nih.govmdpi.com This technique complements the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus offering deeper insights into binding thermodynamics and kinetics. unibo.it
MD simulations are frequently used to validate the stability of binding poses predicted by docking. nih.gov For example, a 15-nanosecond MD simulation was performed on a complex of a benzamide derivative with the FtsZ protein to confirm the stability of the docked conformation. nih.gov Analysis of the simulation trajectory, often by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, can verify that the ligand remains stably bound within the active site and does not undergo significant conformational changes that would disrupt key interactions. mdpi.com
Furthermore, MD simulations are used to study the conformational ensembles of the "Benzamide, N-(1-piperidinylmethyl)-" scaffold itself. The piperidine (B6355638) ring is known to adopt different conformations, such as the chair and twist forms. nih.govnih.govrsc.org MD simulations can explore the energy landscape of these conformational transitions and determine the relative populations of different conformers in solution. rsc.org This information is critical, as the biologically active conformation may not be the lowest energy state in isolation. Studies combining MD simulations with quantum mechanics have been used to elucidate the action mechanisms of mercapto-benzamides against HIV proteins, demonstrating the power of this approach to understand complex biological processes. nih.gov
Fragment-Based and De Novo Design Strategies
Fragment-based drug design (FBDD) and de novo design represent advanced strategies for the creation of novel drug candidates. FBDD starts by identifying small, low-complexity molecules, or "fragments," that bind to the target protein, and then elaborating on these fragments to create a more potent lead compound. frontiersin.org
The benzoylpiperidine moiety, which is the core of "Benzamide, N-(1-piperidinylmethyl)-", is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.govnih.gov A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for drug design. mdpi.comnih.gov The benzoylpiperidine fragment is metabolically stable and serves as a reliable chemical frame that can be exploited in various design strategies. nih.gov
In a fragment-based approach, the benzoylpiperidine scaffold can be used as a primary building block. Medicinal chemists often synthesize libraries of compounds by modifying this core, for example, by performing amide condensation or N-alkylation on the piperidine nitrogen to "grow" the fragment and explore interactions with adjacent pockets in the protein's binding site. nih.gov This strategy was employed in the design of novel benzamide compounds targeting the Hedgehog signaling pathway, where a rigid piperidine ring was used as a key linker in the molecular design. nih.gov
De novo design involves building a lead compound from scratch, often guided by the structure of the target's binding site. The favorable binding characteristics and synthetic accessibility of the benzoylpiperidine fragment make it an ideal building block for such computational algorithms. mdpi.comnih.gov Its structural flexibility and ability to participate in crucial cation-π interactions make it a versatile tool for fine-tuning the efficacy and physicochemical properties of newly designed molecules. nih.gov
Advanced Analytical Methodologies for N 1 Piperidinylmethyl Benzamide Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of "Benzamide, N-(1-piperidinylmethyl)-". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "Benzamide, N-(1-piperidinylmethyl)-" and its derivatives, ¹H NMR and ¹³C NMR are the primary NMR techniques used.
¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in the molecule and their neighboring atoms. For instance, in a compound like N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the ¹H NMR spectrum would show distinct signals for the protons on the benzamide (B126), piperidinyl, and other aromatic rings, as well as the methylene (B1212753) bridge. omicsonline.org The chemical shifts, splitting patterns, and integration of these signals allow for the precise assignment of each proton to its position in the molecular structure.
¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in "Benzamide, N-(1-piperidinylmethyl)-" would give a distinct signal in the ¹³C NMR spectrum. For example, spectral data for the related compound N-(1-benzylpiperidin-4-yl)benzamide is available and provides a reference for the expected chemical shifts. nih.gov
A summary of typical NMR data for related benzamide compounds is presented below:
| Compound | Nucleus | Solvent | Key Chemical Shifts (ppm) |
| Benzamide | ¹H | CDCl₃ | 8.03 (d, 1H), 7.77-7.57 (m, 2H), 7.48-7.36 (m, 2H), 6.33 (b, 2H) rsc.org |
| Benzamide | ¹³C | CDCl₃ | 169.91, 132.81, 132.23, 128.65, 127.51 rsc.org |
| N-(piperidin-1-yl)benzamide | ¹³C | - | Data available in SpectraBase nih.gov |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique can confirm the molecular formula of "Benzamide, N-(1-piperidinylmethyl)-" (C₁₂H₁₆N₂O), which has a calculated molecular weight of 204.27 g/mol . nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common setup where the components of a mixture are first separated by gas chromatography and then analyzed by a mass spectrometer. The NIST Mass Spectrometry Data Center provides reference spectra for benzamide that can be used for comparison. nist.gov
| Compound | Ionization Method | Key Fragments (m/z) |
| Benzamide | Electron Ionization | 121 (M+) rsc.org |
| N-(1-benzylpiperidin-4-yl)benzamide | GC-MS | 173, 151 nih.gov |
Chromatographic Methods for Purification and Chiral Separation (e.g., HPLC, Chiral Chromatography)
Chromatographic techniques are essential for the purification of "Benzamide, N-(1-piperidinylmethyl)-" and for the separation of its stereoisomers if chiral centers are present.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. In the synthesis of benzamide derivatives, HPLC is crucial for monitoring the reaction progress and for purifying the final product to a high degree. The choice of the stationary phase (the column) and the mobile phase (the solvent) is optimized to achieve the best separation.
Chiral Chromatography is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. While "Benzamide, N-(1-piperidinylmethyl)-" itself is not chiral, derivatives of this compound may contain stereocenters. In such cases, chiral chromatography is indispensable for isolating the individual enantiomers, as they often exhibit different biological activities.
X-ray Crystallography of Ligand-Target Complexes
X-ray Crystallography is a technique that provides the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. To perform this analysis, the compound must first be grown into a single crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Future Perspectives and Translational Research Applications of N 1 Piperidinylmethyl Benzamide Derivatives
Design of Novel Benzamide (B126) Derivatives with Enhanced Selectivity and Potency
A primary focus of future research is the rational design of new N-(1-piperidinylmethyl)-benzamide derivatives with improved efficacy and safety profiles. This involves meticulous chemical modifications to the core structure to enhance binding affinity for specific biological targets while minimizing off-target interactions.
Researchers are employing pharmacomodulation strategies to optimize the affinity, selectivity, and pharmacokinetic properties of these compounds. For instance, building upon a known benzamide-based Sigma-1 receptor (S1R) ligand, new derivatives have been designed and synthesized. mdpi.com These efforts have led to the development of compounds with superior S1R affinity and improved selectivity over the Sigma-2 receptor (S2R). mdpi.com One such derivative, compound 2, demonstrated an exceptional S1R affinity (Ki = 0.6 nM) and a high selectivity ratio (S2R/S1R = 317) by introducing a chloro substituent at the meta position of the benzamide ring. mdpi.com
Another strategy involves the design of novel N-benzylbenzamide derivatives as inhibitors of tubulin polymerization for anticancer applications. nih.gov One compound, 20b, emerged from a series of fifty-one synthesized molecules, exhibiting potent antiproliferative activities against several cancer cell lines with IC50 values between 12 and 27 nM. nih.gov Further mechanism studies confirmed that this compound binds to the colchicine site on tubulin and possesses anti-vascular properties. nih.gov
The table below summarizes the enhanced selectivity and potency of newly designed benzamide derivatives from recent studies.
| Compound | Target | Affinity/Potency | Selectivity | Research Focus |
| Compound 2 | Sigma-1 Receptor (S1R) | Ki = 0.6 nM | S2R/S1R = 317 | Optimization of S1R ligands for potential therapeutic use. mdpi.com |
| Compound 3 | Sigma-1 Receptor (S1R) | Ki = 1.7 nM | S2R/S1R = 241 | Structure-activity relationship study of S1R ligands. mdpi.com |
| Compound 20b | Tubulin | IC50 = 12-27 nM | - | Development of antitumor agents targeting tubulin polymerization. nih.gov |
| Compound 13f | PARP-1 | IC50 = 0.25 nM | Selective against normal cells | Discovery of novel PARP-1 inhibitors for cancer therapy. nih.gov |
Exploration of New Therapeutic Paradigms Beyond Established Targets
While initially explored for specific targets, the structural versatility of N-(1-piperidinylmethyl)-benzamide derivatives has opened doors to new therapeutic applications beyond their traditional roles. Researchers are investigating these compounds for a range of diseases, including cancer and infectious diseases.
One emerging area is in oncology, where novel benzamide derivatives are being developed as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. mdpi.com A series of benzamide compounds containing piperidine (B6355638) groups were synthesized and screened for their ability to inhibit this pathway. mdpi.com The most promising compounds were found to exert their effect by inhibiting the Smoothened (Smo) receptor, a key component of the Hh pathway. mdpi.com
Another significant development is the discovery of benzamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov A recently synthesized derivative, compound 13f, demonstrated a remarkable PARP-1 inhibitory effect with an IC50 of 0.25 nM and potent anticancer activity against human colorectal cancer cells. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, the scope of benzamide derivatives is expanding into infectious diseases. Novel N-(1,3,4-oxadiazol-2-yl)benzamides have been identified with highly potent activity against Neisseria gonorrhoeae, a high-priority pathogenic bacterium. nih.gov These compounds also showed efficacy against other clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov
Development of Advanced Research Tools and Molecular Probes
The inherent properties of benzamide derivatives make them excellent candidates for the development of molecular probes for diagnostic and research purposes. By incorporating radioisotopes, these compounds can be transformed into powerful imaging agents for positron emission tomography (PET), enabling the non-invasive visualization and study of biological processes.
A significant application of this is in the imaging of malignant melanoma. Melanin, a pigment overexpressed in melanoma cells, is a specific target for benzamide analogues. nih.gov Radiolabeled benzamide derivatives have been developed to bind to melanin, allowing for the detection of melanoma metastases. nih.gov For example, radiofluorinated derivatives like N-(2-diethylaminoethyl)-4-18F-fluorobenzamide (18F-DAFBA) have been synthesized and evaluated as PET probes for imaging melanoma tumors. nih.gov These probes offer the potential for early and accurate diagnosis, which is crucial for improving patient outcomes. nih.gov
The development of these molecular probes is a rapidly advancing field, with ongoing efforts to improve their specificity, sensitivity, and pharmacokinetic properties for clearer and more reliable imaging. These tools are not only valuable for clinical diagnosis but also for preclinical research to better understand disease mechanisms and evaluate the efficacy of new therapies. rsc.org
| Probe Name | Isotope | Target | Application |
| 123I-IBZA | Iodine-123 | Melanin | Diagnosis of ocular and metastatic melanoma. nih.gov |
| 18F-DAFBA | Fluorine-18 | Melanin | PET imaging of melanoma tumors. nih.gov |
| 18F-FPABZA | Fluorine-18 | Melanin | Potential probe for detecting metastatic melanoma in the liver. nih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation
To fully harness the therapeutic potential of N-(1-piperidinylmethyl)-benzamide derivatives, a deeper understanding of their mechanisms of action is required. Future research will increasingly rely on the integration of multi-omics data to build a comprehensive picture of how these compounds interact with biological systems. nih.govrsc.org
Multi-omics approaches combine data from various molecular levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to provide a holistic view of cellular functions. nih.govrsc.org By analyzing the changes across these different "omes" in response to treatment with a benzamide derivative, researchers can identify the specific pathways and networks that are modulated.
This integrated approach can help in:
Unraveling complex biological processes: By observing the flow of information from genes to proteins to metabolites, researchers can understand the systemic effects of a drug. nih.gov
Identifying novel drug targets: Multi-omics analysis may reveal unexpected molecular targets or pathways affected by the benzamide derivatives.
Predicting treatment response: By correlating molecular profiles with clinical outcomes, it may be possible to identify biomarkers that predict which patients are most likely to benefit from a particular therapy.
The use of large-scale data from repositories like The Cancer Genome Atlas (TCGA) can provide a wealth of information for these analyses. nih.gov While the application of multi-omics to specifically study N-(1-piperidinylmethyl)-benzamide derivatives is still an emerging area, it represents a powerful future direction for elucidating their complex mechanisms of action and advancing them towards clinical application. nih.govrsc.org
Q & A
Basic Research: Synthetic Methodologies and Characterization
Q: What are the optimized synthetic routes for N-(1-piperidinylmethyl)benzamide derivatives, and how can reaction conditions influence yield and purity? A: A common method involves coupling piperidine derivatives with benzamide precursors using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in dichloromethane at room temperature, achieving yields of 70–80% . Key variables include:
- Reagent stoichiometry : Excess amine (e.g., benzylamines) improves coupling efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
Characterization via -NMR and LC-MS is essential to confirm structural integrity .
Advanced Research: Mechanistic Insights into Catalytic Synthesis
Q: How do heterogeneous catalysts like FeNi-BDC bimetallic MOFs improve the synthesis of benzamide derivatives, and what are their limitations? A: FeNi-BDC frameworks catalyze Michael addition-amidation reactions between trans-β-nitrostyrene and aminopyridines under ambient conditions, achieving 77% yield even after six reuse cycles . Advantages include:
- Reusability : Minimal catalyst leaching (confirmed via XRD and FT-IR post-recovery).
- Substrate tolerance : Compatible with nitro and electron-withdrawing groups.
Limitations include sensitivity to steric hindrance in bulky substrates. Mechanistic studies suggest a two-step process: (1) Michael adduct formation and (2) amidation via nitro group displacement .
Biological Applications: Structure-Activity Relationship (SAR) Studies
Q: What structural features of N-(1-piperidinylmethyl)benzamide derivatives correlate with biological activity, such as ER stress modulation in pancreatic β-cells? A: Key SAR findings include:
- Piperidine substitution : N-Methylation enhances metabolic stability but may reduce target affinity.
- Benzamide backbone : Electron-donating groups (e.g., methoxy) improve solubility and bioavailability.
- Linker flexibility : A methylene spacer between benzamide and piperidine optimizes binding to ER stress sensors like IRE1α .
In vitro assays using glucose-stimulated insulin secretion (GSIS) models are recommended to validate protective effects .
Data Contradictions: Resolving Discrepancies in Biological Activity
Q: How can researchers address conflicting reports on the cytotoxicity of N-(1-piperidinylmethyl)benzamide derivatives across cell lines? A: Discrepancies often arise from:
- Assay conditions : Varying glucose concentrations or serum levels in cell culture media (e.g., RPMI vs. DMEM) alter compound stability.
- Cell-specific metabolism : HepG2 cells may metabolize benzamides faster than HEK293, affecting apparent toxicity.
Standardized protocols (e.g., ISO 10993-5 for cytotoxicity testing) and orthogonal assays (e.g., ATP luminescence vs. MTT) are advised to confirm results .
Advanced Analytical Techniques: Structural Elucidation
Q: What advanced spectroscopic methods are critical for resolving conformational isomers in N-(1-piperidinylmethyl)benzamide derivatives? A:
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity between piperidine protons and aromatic benzamide rings.
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects.
- DFT calculations : Predicts energetically favorable conformers when experimental data are ambiguous .
Safety and Handling: Mitigating Risks in Laboratory Settings
Q: What precautions are necessary when handling N-(1-piperidinylmethyl)benzamide derivatives, given limited toxicological data? A:
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.
- Storage : Store at -20°C under nitrogen to prevent hydrolysis.
- Emergency protocols : Immediate rinsing with PBS (pH 7.4) for eye/skin contact and activated charcoal for ingestion .
Reproducibility: Troubleshooting Low Yields in Scaling Reactions
Q: Why do scaled-up reactions of N-(1-piperidinylmethyl)benzamide synthesis often exhibit reduced yields, and how can this be mitigated? A: Common issues include:
- Heat dissipation : Poor mixing in large batches increases side reactions. Use jacketed reactors for temperature control.
- Oxygen sensitivity : Degradation via radical pathways may occur; inert atmospheres (N/Ar) are recommended.
- Catalyst loading : Optimize HATU concentration (typically 1.2 eq.) to avoid excess reagent costs .
Computational Modeling: Predicting Pharmacokinetic Properties
Q: How can in silico tools predict the ADME profile of N-(1-piperidinylmethyl)benzamide derivatives? A:
- Software : SwissADME or pkCSM for logP, BBB permeability, and CYP450 inhibition.
- Key parameters :
Advanced Applications: Targeted Drug Delivery Systems
Q: Can N-(1-piperidinylmethyl)benzamide derivatives be functionalized for nanoparticle-based drug delivery? A: Yes. Strategies include:
- PEGylation : Attach polyethylene glycol to the piperidine nitrogen to enhance circulation time.
- Ligand conjugation : Link folate or RGD peptides for tumor-targeted delivery.
In vivo studies in murine models show improved pharmacokinetics (t > 6 hrs) compared to free drug .
Regulatory Compliance: Meeting ICH Guidelines for Preclinical Studies
Q: What ICH guidelines apply to preclinical toxicity testing of N-(1-piperidinylmethyl)benzamide-based therapeutics? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
